Cas no 2096-22-2 (3-Chloro-4,5-dimethoxypyridazine)

3-Chloro-4,5-dimethoxypyridazine is a heterocyclic compound featuring a pyridazine core substituted with chloro and dimethoxy functional groups. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloro group enhances electrophilic substitution potential, while the dimethoxy substituents contribute to stability and solubility in organic solvents. Its well-defined molecular framework allows for precise modifications, making it valuable for constructing complex molecules. The compound is typically handled under controlled conditions due to its reactivity. Purity and consistency are critical for ensuring reliable performance in synthetic pathways.
3-Chloro-4,5-dimethoxypyridazine structure
2096-22-2 structure
Product Name:3-Chloro-4,5-dimethoxypyridazine
CAS No:2096-22-2
MF:C6H7ClN2O2
MW:174.584980249405
MDL:MFCD09907998
CID:1035294
PubChem ID:13741013
Update Time:2025-06-11

3-Chloro-4,5-dimethoxypyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4,5-dimethoxypyridazine
    • 3-Chloro-4,5-dimethoxy-pyridazine
    • 4,5-dimethoxy-3-chloropyridazine
    • 3-Chlor-4.5-dimethoxy-pyridazin
    • Pyridazine,3-chloro-4,5-dimethoxy
    • QC-2384
    • RW2941
    • Pyridazine, 3-chloro-4,5-dimethoxy-
    • AYYFMEBRLAAWOB-UHFFFAOYSA-N
    • FCH876191
    • RL02590
    • AK129514
    • AB0048151
    • AX8164646
    • AKOS006314890
    • FT-0703395
    • A850810
    • DS-6208
    • DTXSID90548148
    • FD10568
    • CS-0062010
    • J-512221
    • CAA09622
    • 2096-22-2
    • SCHEMBL14973641
    • DB-066388
    • MDL: MFCD09907998
    • Inchi: 1S/C6H7ClN2O2/c1-10-4-3-8-9-6(7)5(4)11-2/h3H,1-2H3
    • InChI Key: AYYFMEBRLAAWOB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=CN=N1)OC)OC

Computed Properties

  • Exact Mass: 174.02000
  • Monoisotopic Mass: 174.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.2
  • XLogP3: 0.7

Experimental Properties

  • Boiling Point: 301.5±37.0°C at 760 mmHg
  • PSA: 44.24000
  • LogP: 1.14720

3-Chloro-4,5-dimethoxypyridazine Security Information

3-Chloro-4,5-dimethoxypyridazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Chloro-4,5-dimethoxypyridazine Pricemore >>

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3-Chloro-4,5-dimethoxypyridazine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:2096-22-2)3-CHLORO-4,5-DIMETHOXYPYRIDAZINE
Order Number:sfd642
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 3-Chloro-4,5-dimethoxypyridazine

Professional Introduction to 3-Chloro-4,5-dimethoxypyridazine (CAS No. 2096-22-2)

3-Chloro-4,5-dimethoxypyridazine (CAS No. 2096-22-2) is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural properties and potential applications. This compound belongs to the pyridazine class, which is characterized by a six-membered ring containing two nitrogen atoms. The presence of chloro and methoxy substituents on the pyridazine ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for the development of novel chemical entities.

The chemical structure of 3-Chloro-4,5-dimethoxypyridazine consists of a pyridazine core substituted with a chlorine atom at the 3-position and two methoxy groups at the 4- and 5-positions. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various synthetic pathways and biological interactions. The compound's molecular formula is C₆H₆ClN₂O₂, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

In recent years, there has been a surge in research focused on developing new heterocyclic compounds for their pharmacological potential. Pyridazine derivatives have been extensively studied due to their role as intermediates in the synthesis of bioactive molecules. Specifically, 3-Chloro-4,5-dimethoxypyridazine has shown promise in several areas of medicinal chemistry, including the development of antimicrobial agents, anti-inflammatory drugs, and kinase inhibitors.

One of the most compelling aspects of 3-Chloro-4,5-dimethoxypyridazine is its utility as a building block in organic synthesis. The chlorine atom at the 3-position allows for further functionalization via nucleophilic substitution reactions, while the methoxy groups can participate in etherification or demethylation processes. These features make it an attractive candidate for constructing more complex molecules with tailored biological activities. For instance, researchers have utilized this compound to synthesize derivatives that exhibit inhibitory effects on specific enzymes implicated in diseases such as cancer and neurodegeneration.

The pharmacological properties of 3-Chloro-4,5-dimethoxypyridazine have been explored through both computational modeling and experimental studies. Computational approaches have helped predict how this compound might interact with biological targets by analyzing its molecular geometry and electronic distribution. These predictions are often validated through experimental assays that measure binding affinities and biological responses. Preliminary findings suggest that derivatives of this compound may interfere with key signaling pathways involved in cell proliferation and survival.

In addition to its synthetic utility, 3-Chloro-4,5-dimethoxypyridazine has been investigated for its potential role in drug discovery pipelines. The pyridazine core is a common motif in approved drugs, highlighting its importance as a pharmacophore. By modifying the substituents on this core structure, researchers can fine-tune the pharmacological profile of the resulting compounds. This flexibility has led to several patents and ongoing clinical trials where pyridazine derivatives are being tested for therapeutic efficacy.

The synthesis of 3-Chloro-4,5-dimethoxypyridazine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include chlorination of pre-formed pyridazine derivatives followed by methoxylation at specific positions. Advances in catalytic methods have improved the efficiency of these processes, making it more feasible to produce larger quantities of the compound for research purposes.

The safety profile of 3-Chloro-4,5-dimethoxypyridazine is another critical consideration in its application within pharmaceutical research. While preliminary studies suggest that this compound is well-tolerated under controlled conditions, further toxicological assessments are necessary before it can be considered for human use. These assessments often involve acute toxicity tests, chronic exposure studies, and evaluation of potential side effects.

The role of computational chemistry in understanding the behavior of 3-Chloro-4,5-dimethoxypyridazine cannot be overstated. Techniques such as molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound interacts with biological targets at an atomic level. These insights are invaluable for designing experiments aimed at optimizing its pharmacological properties.

In conclusion, 3-Chloro-4,5-dimethoxypyridazine (CAS No. 2096-22-2) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:2096-22-2)3-CHLORO-4,5-DIMETHOXYPYRIDAZINE
sfd642
Purity:99.9%
Quantity:200kg
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